Tetradecylthioacetic acid
CAS No.: 2921-20-2
Cat. No.: VC20755064
Molecular Formula: C16H32O2S
Molecular Weight: 288.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2921-20-2 |
---|---|
Molecular Formula | C16H32O2S |
Molecular Weight | 288.5 g/mol |
IUPAC Name | 2-tetradecylsulfanylacetic acid |
Standard InChI | InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) |
Standard InChI Key | IPBCWPPBAWQYOO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCSCC(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCSCC(=O)O |
Molecular Targets and Mechanism of Action
PPAR Activation
Tetradecylthioacetic acid functions primarily as a ligand for nuclear receptors of the peroxisome proliferator-activated receptor (PPAR) family. Research has demonstrated that tetradecylthioacetic acid can activate multiple PPAR subtypes with varying affinities and potencies across different tissue types .
In isolated human liver cells, tetradecylthioacetic acid at concentrations of 10-30μM activates both PPARα and PPARδ, with a preference for PPARα activation. The compound shows less affinity for PPARγ, which is not significantly influenced until a concentration of 75μM is reached, and even then, demonstrates only 60% of the potency of rosiglitazone, a standard PPARγ agonist .
The activation of PPARδ has been observed in myotubes, where tetradecylthioacetic acid increases fatty acid oxidation with potency comparable to the research standard GW501516. This activation leads to increased expression of downstream targets including CPT-1 (nearly 2-fold increase) and CD36/FAT (almost 3-fold increase) relative to control conditions . This suggests that tetradecylthioacetic acid mediates fat metabolism through multiple PPAR pathways.
Antioxidant Properties
Tetradecylthioacetic acid demonstrates significant antioxidant capabilities that contribute to its therapeutic potential. Studies have shown that tetradecylthioacetic acid can inhibit the oxidative modification of low-density lipoprotein (LDL), a process implicated in atherosclerotic plaque formation .
When incorporated into LDL particles, tetradecylthioacetic acid increases the lag time of copper ion-induced LDL oxidation in a dose-dependent manner. At a concentration of 80 μmol/L, tetradecylthioacetic acid reduced the generation of lipid peroxides during copper ion-induced LDL oxidation by 100%, 2,2′-azobis-(2,4-dimethylvaleronitrile) induced LDL oxidation by 64%, and 2,2′-azobis-(2-amidinopropane hydrochloride) induced LDL oxidation by 21% .
The antioxidant mechanism appears to involve multiple pathways, including metal ion binding and free radical scavenging. Tetradecylthioacetic acid has been shown to bind copper(II) ions without reducing them to copper(I). Additionally, it can reduce the formation of 8-hydroxydeoxyguanosine from 2-deoxyguanosine in the presence of ascorbic acid as a radical producer, indicating DNA-protective properties .
Pharmacology
Serum Concentration and Distribution
Following oral administration, tetradecylthioacetic acid demonstrates dose-dependent serum concentrations with considerable individual variability. After a single dose, median peak values (estimated Cmax) have been reported as:
Dose | Median Peak Value | Time to Peak (Tmax) |
---|---|---|
200 mg | 2.9 mg/L | 2.5-4.5 hours |
600 mg | 11.5 mg/L | 2.5-4.5 hours |
1000 mg | 11.0 mg/L | 2.5-4.5 hours |
The compound exhibits a loading effect with chronic administration. After seven days of supplementation, circulating plasma concentrations reached 4 mg/L, 9 mg/L, and 14 mg/L for the 200 mg, 600 mg, and 1000 mg doses, respectively. This suggests incomplete elimination within 24 hours, allowing accumulation with repeated dosing .
Metabolism and Elimination
Tetradecylthioacetic acid undergoes slow metabolism in humans, with an estimated half-life between 8.9 and 14 hours. This extended half-life means that a single oral dose continues to influence the body for over 24 hours. The rate of clearance has been estimated at 4.1-5.6 L per hour based on oral doses ranging from 200 to 1000 mg .
After discontinuation of supplementation, tetradecylthioacetic acid levels gradually decline. Approximately 80% of circulating tetradecylthioacetic acid is eliminated within one week of cessation. The compound remains detectable in blood one week after discontinuation but returns to baseline after three weeks . This prolonged presence in the body underscores the importance of understanding the long-term effects of tetradecylthioacetic acid supplementation.
Effects on Lipid and Lipoprotein Metabolism
Tetradecylthioacetic acid demonstrates significant effects on lipid metabolism, playing a role in both intestinal and hepatic lipid processing. In animal studies, mice receiving a high-fat diet supplemented with 0.75% (w/w) tetradecylthioacetic acid showed significantly lower body weights compared to control mice on the same diet without tetradecylthioacetic acid .
A notable effect of tetradecylthioacetic acid is its impact on plasma triacylglycerol (TAG) levels. Research has shown a three-fold reduction in plasma TAG with tetradecylthioacetic acid treatment, concurrent with an increase in liver TAG. While total cholesterol remained unchanged in both plasma and liver, tetradecylthioacetic acid promoted a shift in plasma lipoprotein fractions, leading to an increase in larger HDL particles .
In human studies, the effects on blood lipids have shown variability. One Phase I study showed no significant changes in blood lipids or free fatty acids, while another demonstrated that tetradecylthioacetic acid attenuates dyslipidemia in patients with type 2 diabetes mellitus . This inconsistency suggests that the lipid-modulating effects of tetradecylthioacetic acid may depend on baseline metabolic conditions, with more pronounced benefits in individuals with existing metabolic abnormalities.
Anti-inflammatory Properties
Effects on Endothelial Cell Activation
Tetradecylthioacetic acid demonstrates significant anti-inflammatory effects, particularly in the context of endothelial cell activation. Enhanced activation of the endothelium plays a pathogenic role in several inflammatory disorders, including atherosclerosis, diabetes, and various autoimmune conditions .
Research has shown that tetradecylthioacetic acid suppresses tumor necrosis factor α (TNF-α)–induced expression of vascular cell adhesion molecule 1 (VCAM-1) and interleukin 8 (IL-8) in human umbilical vein endothelial cells (HUVECs) . This ability to attenuate TNF-α–mediated endothelial cell activation further supports the anti-inflammatory properties of this fatty acid.
Clinical Relevance to Inflammatory Conditions
The anti-inflammatory effects of tetradecylthioacetic acid have been investigated in human studies, particularly in patients with psoriasis, an inflammatory skin disease characterized by increased inflammatory cytokines such as TNF-α .
In psoriasis patients, oral supplementation with 1,000 mg tetradecylthioacetic acid over four weeks resulted in a downregulation of serum levels of soluble VCAM-1 and IL-8 . This finding suggests potential clinical applications for tetradecylthioacetic acid in managing inflammatory conditions, though larger clinical trials are needed to fully establish its efficacy.
A topical cream containing 0.5% tetradecylthioacetic acid failed to demonstrate anti-psoriatic effects in a small pilot study, suggesting that the route of administration may be critical for achieving therapeutic effects . Further research is needed to optimize delivery methods and dosing for specific inflammatory conditions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume